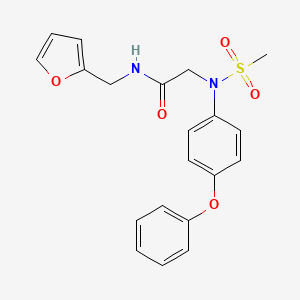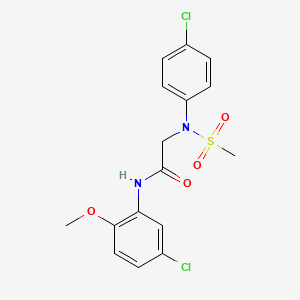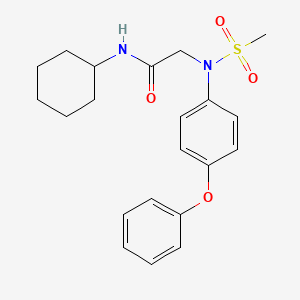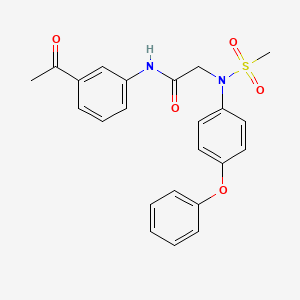
N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide
Overview
Description
N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide, commonly known as FMPG, is a synthetic compound that has gained significant attention in the field of scientific research. This compound has been found to possess a wide range of biochemical and physiological effects, making it a potential candidate for various research applications.
Mechanism of Action
The exact mechanism of action of FMPG is not fully understood. However, it is believed that FMPG acts by inhibiting the synthesis of prostaglandins, which are known to play a crucial role in inflammation and pain. Additionally, FMPG has been found to modulate the activity of certain neurotransmitters, such as GABA and glutamate, which are involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
FMPG has been shown to possess a wide range of biochemical and physiological effects. It has been found to reduce inflammation, pain, and fever by inhibiting the synthesis of prostaglandins. Additionally, FMPG has been shown to possess anticonvulsant and antiepileptic properties by modulating the activity of certain neurotransmitters. Furthermore, FMPG has been found to possess antioxidant properties, which may protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One of the major advantages of FMPG is its wide range of biochemical and physiological effects, which make it a potential candidate for various research applications. Additionally, FMPG is relatively easy to synthesize and purify, making it readily available for laboratory experiments. However, one of the limitations of FMPG is its relatively low potency compared to other drugs, which may limit its effectiveness in certain research applications.
Future Directions
There are several potential future directions for research involving FMPG. One area of interest is the potential use of FMPG in the treatment of neurological disorders, such as epilepsy. Additionally, further research is needed to fully understand the mechanism of action of FMPG and its potential therapeutic applications in various diseases. Furthermore, the development of more potent analogs of FMPG may lead to the discovery of new drugs with improved efficacy and fewer side effects.
Scientific Research Applications
FMPG has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects. Additionally, FMPG has been shown to possess anticonvulsant and antiepileptic properties, making it a potential candidate for the treatment of neurological disorders.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(N-methylsulfonyl-4-phenoxyanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S/c1-28(24,25)22(15-20(23)21-14-19-8-5-13-26-19)16-9-11-18(12-10-16)27-17-6-3-2-4-7-17/h2-13H,14-15H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWUWJOLWBQWCBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NCC1=CC=CO1)C2=CC=C(C=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3,4-dimethoxyphenyl)-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B3570613.png)

![N-(3,4-dimethylphenyl)-N-[4-(4-morpholinylcarbonyl)benzyl]methanesulfonamide](/img/structure/B3570636.png)
![N-(3,4-dimethylphenyl)-N-[4-(1-piperidinylcarbonyl)benzyl]methanesulfonamide](/img/structure/B3570638.png)
![N-(5-chloro-2-methylphenyl)-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B3570640.png)
![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3570645.png)
![N-(4-chlorobenzyl)-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B3570652.png)
![2,3-diphenyl-N-[3-(trifluoromethyl)phenyl]-2-cyclopropene-1-carboxamide](/img/structure/B3570659.png)



![N~1~-(3,4-dimethylphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3570700.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-(4-methoxyphenyl)glycinamide](/img/structure/B3570712.png)
![N~1~-(4-acetylphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)glycinamide](/img/structure/B3570717.png)